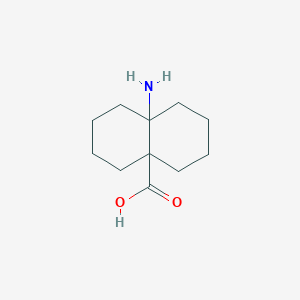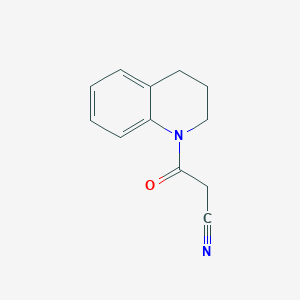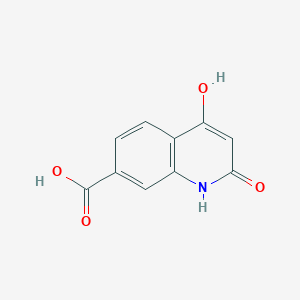
4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinolone family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid typically involves the hydrolysis of its ester derivatives. One effective method is the hydrolysis of the lowest alkyl esters using a 2.8 M solution of hydrochloric acid in acetic acid with low water content . Another approach involves the acylation of commercially available anthranilate derivatives followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient synthetic routes to ensure high yields and purity. The use of high-temperature transesterification and other specialized methods may be employed to optimize production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound is highly reactive towards N-nucleophiles, leading to the formation of amides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkylamines and arylamines are commonly used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amides and other N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors, leading to its analgesic and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is known to interact with opioid receptors and other key proteins involved in pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-7-carboxylic acid
- 1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Chlorobenzylamide of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Comparison: this compound is unique due to its high reactivity towards N-nucleophiles and its stability against alkali metal hydroxides . This makes it a valuable compound for targeted synthesis and the development of novel biologically active materials. Its derivatives often exhibit superior biological activities compared to similar compounds, making it a preferred choice in medicinal chemistry .
Eigenschaften
CAS-Nummer |
264260-07-3 |
|---|---|
Molekularformel |
C10H7NO4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-3-5(10(14)15)1-2-6(7)8/h1-4H,(H,14,15)(H2,11,12,13) |
InChI-Schlüssel |
WDTHBCPWLFEDMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



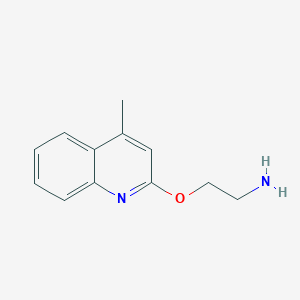
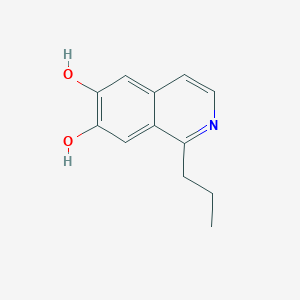


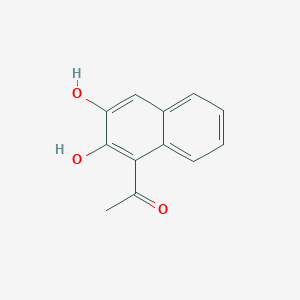
![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
